molecular formula C23H24FN3O3 B2567153 (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326831-17-7

(4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2567153
CAS No.: 1326831-17-7
M. Wt: 409.461
InChI Key: BGUZUBGXSXQKTA-UHFFFAOYSA-N
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Description

The compound (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the 2,4-Dimethoxybenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinoline core with 2,4-dimethoxybenzylamine.

    Formation of the Pyrrolidinyl Methanone Moiety: The final step involves the coupling of the quinoline derivative with pyrrolidine and a suitable carbonyl source, such as acyl chlorides or anhydrides, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

The compound is investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the quinoline core facilitates its insertion into biological membranes. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2,4-Dimethoxybenzyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone
  • (4-((2,4-Dimethoxybenzyl)amino)-6-bromoquinolin-3-yl)(pyrrolidin-1-yl)methanone

Uniqueness

The presence of the fluorine atom in (4-((2,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone distinguishes it from its chloro and bromo analogs, potentially offering better pharmacokinetic properties and increased biological activity due to the unique electronic effects of fluorine.

Properties

IUPAC Name

[4-[(2,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-29-17-7-5-15(21(12-17)30-2)13-26-22-18-11-16(24)6-8-20(18)25-14-19(22)23(28)27-9-3-4-10-27/h5-8,11-12,14H,3-4,9-10,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUZUBGXSXQKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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